4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-Benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzofuran moiety, a dimethoxyphenyl group, and a morpholine ring, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.
Introduction of the Dimethoxyphenyl Group: This can be achieved via electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.
Construction of the Pyrrol-2-one Core: This step involves the formation of the pyrrol-2-one ring, possibly through condensation reactions with suitable amines and carbonyl compounds.
Attachment of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound might exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound could be explored for therapeutic applications. Its potential interactions with biological targets might make it a candidate for drug development, particularly in areas like oncology, neurology, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzofuran-2-ylcarbonyl)-5-phenyl-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the dimethoxy groups.
4-(1-Benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-piperidin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
The presence of both the benzofuran and dimethoxyphenyl groups, along with the morpholine ring, makes 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O7/c1-33-20-8-7-18(16-21(20)34-2)24-23(25(30)22-15-17-5-3-4-6-19(17)36-22)26(31)27(32)29(24)10-9-28-11-13-35-14-12-28/h3-8,15-16,24,31H,9-14H2,1-2H3 |
InChI Key |
FFAFIBHSYPIAMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4)OC |
Origin of Product |
United States |
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